molecular formula C10H11BrN2O4 B1465460 Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate CAS No. 1179891-92-9

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate

Cat. No. B1465460
M. Wt: 303.11 g/mol
InChI Key: ACOOABNWNPCOAB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is a chemical compound with the molecular formula C10H11BrN2O4 . It has a molecular weight of 303.11 .


Molecular Structure Analysis

The InChI code for Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is 1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate has a molecular weight of 303.11 . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Efficient Synthesis Techniques

A study by Altowyan et al. (2022) outlines an efficient synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents. This synthesis involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction, showcasing a direct application of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate in pharmaceutical precursor synthesis. The study emphasizes the simplicity and high yield of the process, supported by X-ray crystal structure determination and Hirshfeld surface analysis to understand non-covalent interactions within the molecule (Altowyan et al., 2022).

Applications in Liquid Crystalline Materials

Research by Hosseini et al. (2013) demonstrates the synthesis of azobenzene-functionalized liquid crystalline polyindole derivatives with Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate analogues. These derivatives exhibit liquid crystalline behavior and photoresponsive properties, highlighting the potential of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate in the development of novel optical materials. The study provides comprehensive characterization of the LC behavior and the electrical conductivity of these polymers, underscoring their utility in advanced material sciences (Hosseini et al., 2013).

Enantioselective Resolutions

A study by Ali et al. (2016) focuses on the enantiomeric resolution of compounds structurally related to Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate. Using Chiralpak IA column chromatography, the research delineates a method for separating stereoisomers, indicating the compound's relevance in stereochemical studies. The findings showcase the ability to determine chiral recognition mechanisms, which are critical for developing pharmacologically active agents with precise enantioselective properties (Ali et al., 2016).

Synthesis of Bioactive Compounds

Trstenjak et al. (2013) describe the synthesis of methyl and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed carbene insertion. This research highlights the compound's utility in creating building blocks for pharmaceutical interest, further emphasizing its role in the synthesis of bioactive compounds (Trstenjak et al., 2013).

properties

IUPAC Name

ethyl 2-(4-bromo-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOOABNWNPCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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